Cas no 3482-14-2 (Isoquinolin-8-ol)
Isoquinolin-8-ol Properties
Names and Identifiers
-
- Isoquinolin-8-ol
- 8-Isoquinolinol
- 8-Hydroxyisoquinoline
- 2H-isoquinolin-8-one
- 8-Hydroxy-isoquinoline
- 8(2H)-Isoquinolinone
- isoquinolin-8-one
- NSC400234
- PubChem6253
- ZIXWTPREILQLAC-UHFFFAOYSA-N
- 8-hydroxyisoquinoline, AldrichCPR
- SBB086406
- AB06640
- SY021171
- ST2413168
- AB0038049
- 4C
- J-019772
- AKOS015897068
- AKOS006345463
- NSC-400234
- PS-6082
- F13966
- FT-0654082
- MFCD00661583
- DTXSID90322021
- J-521580
- CS-W005353
- SCHEMBL276528
- NoName_815
- EN300-219966
- 72J7CX8ZET
- SCHEMBL6192864
- A6109
- 3482-14-2
- DTXSID50901679
- isoquinoline, 8-hydroxy-
- AG-777/25006398
- DB-029392
- +Expand
-
- MFCD00661583
- ZIXWTPREILQLAC-UHFFFAOYSA-N
- 1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H
- O([H])C1=C([H])C([H])=C([H])C2C([H])=C([H])N=C([H])C=21
Computed Properties
- 145.052764g/mol
- 0
- 1.7
- 1
- 2
- 0
- 145.052764g/mol
- 145.052764g/mol
- 33.1Ų
- 11
- 138
- 0
- 0
- 0
- 0
- 0
- 1
- 3
- 0
Experimental Properties
- 1.94040
- 33.12000
- 1.691
- 332°C at 760 mmHg
- 213.2 °C
- White solid
- 1.23
Isoquinolin-8-ol Security Information
- Xi
- H302-H315-H319-H335
- P261-P305+P351+P338
- Sealed in dry,2-8°C
- 22
- Warning
Isoquinolin-8-ol Customs Data
- 2933499090
-
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Isoquinolin-8-ol Price
Isoquinolin-8-ol Suppliers
Isoquinolin-8-ol Related Literature
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1. 722. The chemistry of fungi. Part XXXVII. The structure of rubropunctatinE. J. Haws,J. S. E. Holker,A. Kelly,A. D. G. Powell,Alexander Robertson J. Chem. Soc. 1959 3598
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2. Phenol oxidation. Part IV. Synthesis and novel ring-opening of spirocyclic dienones related to the benzylisoquinoline alkaloid cularineAnthony J. Birch,Anthony H. Jackson,Patrick V. R. Shannon,George W. Stewart J. Chem. Soc. Perkin Trans. 1 1975 2492
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3. 685. The chemistry of fungi. Part XLI. The structure of rotiorinJ. S. E. Holker,J. Staunton,W. B. Whalley J. Chem. Soc. 1963 3641
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4. 1002. The tautomerism of N-heteroaromatic hydroxy-compounds. Part II. Ultraviolet spectraS. F. Mason J. Chem. Soc. 1957 5010
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5. Reissert compound chemistry. Part III. Some rearrangement and substitution reactionsB. C. Uff,J. R. Kershaw,S. R. Chhabra J. Chem. Soc. Perkin Trans. 1 1972 479
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Sebastián O. Simonetti,Enrique L. Larghi,Andrea B. J. Bracca,Teodoro S. Kaufman Org. Biomol. Chem. 2012 10 4124
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Yada Bharath,Utkal Mani Choudhury,N. Sadhana,Debendra K. Mohapatra Org. Biomol. Chem. 2019 17 9169
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Claude Chopard,Gildas Bertho,Thierry Prangé RSC Adv. 2012 2 605
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Wannaporn Disadee,Somsak Ruchirawat Org. Biomol. Chem. 2021 19 8794
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Sean E. Durran,Mark R. J. Elsegood,Martin B. Smith New J. Chem. 2002 26 1402